(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamide hydrochloride
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Overview
Description
(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a bromophenyl group, and a methylpropanamide group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, methylamine, and a suitable chiral auxiliary.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-bromobenzaldehyde and methylamine.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (2R)-enantiomer.
Amidation: The chiral intermediate undergoes amidation with a suitable reagent to form the final product, (2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, use of catalysts, and advanced purification methods can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects in treating certain diseases or conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-3-(4-chlorophenyl)-N-methylpropanamide hydrochloride
- (2R)-2-amino-3-(4-fluorophenyl)-N-methylpropanamide hydrochloride
- (2R)-2-amino-3-(4-iodophenyl)-N-methylpropanamide hydrochloride
Uniqueness
(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamide hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets compared to its chloro, fluoro, or iodo analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
851307-37-4 |
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Molecular Formula |
C10H14BrClN2O |
Molecular Weight |
293.6 |
Purity |
95 |
Origin of Product |
United States |
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